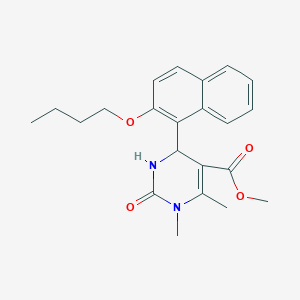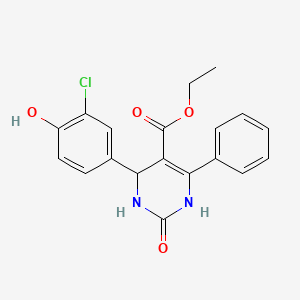![molecular formula C22H30N4O3 B4059703 1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one](/img/structure/B4059703.png)
1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one
Overview
Description
1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, a dimethoxyphenyl group, and a pyrazolyl group, making it a unique structure with diverse chemical properties.
Scientific Research Applications
1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the dimethoxyphenyl group, and the cyclohexyl group attachment. Common synthetic routes may involve:
Cyclization reactions: to form the pyrazole ring.
Substitution reactions: to introduce the dimethoxyphenyl group.
Coupling reactions: to attach the cyclohexyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)urea: Shares the cyclohexyl and dimethoxyphenyl groups but differs in the presence of a urea moiety.
2-cyclohexen-1-one, 4,5-dimethyl-: Contains a cyclohexyl group but differs in the presence of a cyclohexenone structure.
Uniqueness
1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-4-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-28-18-8-9-19(20(12-18)29-2)22-16(13-23-24-22)14-25-10-11-26(21(27)15-25)17-6-4-3-5-7-17/h8-9,12-13,17H,3-7,10-11,14-15H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWADYOPXNWPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)CN3CCN(C(=O)C3)C4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


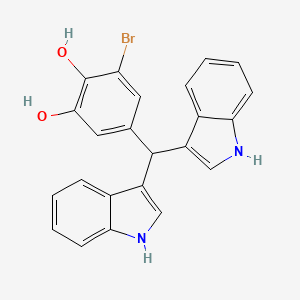
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate](/img/structure/B4059625.png)
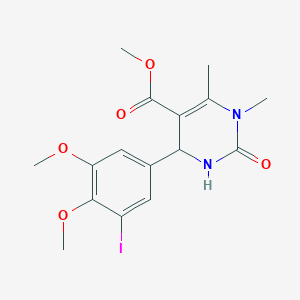
![2-(benzylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4059635.png)
![2-(diethylamino)ethyl 4-[(1-adamantylcarbonyl)amino]benzoate](/img/structure/B4059642.png)
![7-{(3,4-diethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059647.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4059664.png)
![[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4059678.png)
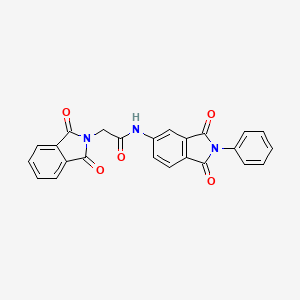

![[2-[[1,3-Dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]phenyl] acetate](/img/structure/B4059715.png)
![N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B4059716.png)
